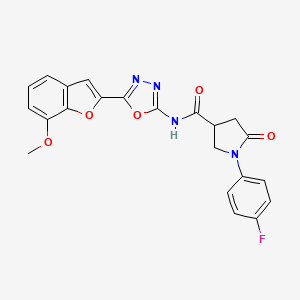

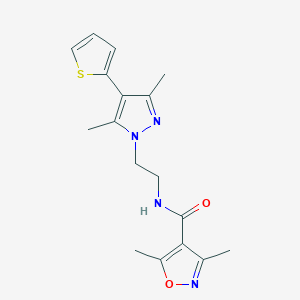

![molecular formula C18H23N3O B2602299 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380094-59-5](/img/structure/B2602299.png)

3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one” is a chemical compound that falls under the category of quinazolin-4-one derivatives . Quinazolin-4-one derivatives are known for their wide range of biopharmaceutical activities .

Synthesis Analysis

An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o -amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications

Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents

Quinazolinone derivatives, including 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one, have been studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. A study found that compounds with a phenylpiperazinylmethyl side chain exhibited high binding affinity for alpha 1-adrenoceptors, indicating potential use in treating hypertension (Chern et al., 1993).

H1-Antihistaminic Agents

Quinazolin-4-one derivatives have been synthesized and tested for their H1-antihistaminic activity. In one study, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were found to significantly protect animals from histamine-induced bronchospasm, suggesting a role as antihistaminic agents (Alagarsamy et al., 2008).

Antitumor Activity

Research into quinazolin-4-one derivatives has shown that these compounds can have antitumor activities. For instance, certain quinazolin-4-one compounds demonstrated significant inhibition of tumor-induced neovascularization and restrained tumor growth in various human tumor xenografts, suggesting their potential as antitumor agents (Wedge et al., 2002).

Analgesic and Anti-Inflammatory Agents

Quinazolin-4-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. In several studies, these compounds showed significant activity in these areas, indicating their potential use as analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

Acetylcholine Esterase Inhibitors

Quinazolin-4-one derivatives have been evaluated for their potential as acetylcholine esterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. Some compounds in this category showed significant inhibition of AChE activity, suggesting their potential use in neurodegenerative diseases (Lan et al., 2020).

Anticonvulsant Activity

Quinazolin-4-one derivatives have been investigated for their anticonvulsant activity. Studies have shown that some of these compounds can effectively prevent seizures in animal models, suggesting their potential use in treating epilepsy (Abuelizz et al., 2017).

properties

IUPAC Name |

3-[(1-but-3-enylpiperidin-4-yl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-2-3-10-20-11-8-15(9-12-20)13-21-14-19-17-7-5-4-6-16(17)18(21)22/h2,4-7,14-15H,1,3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFZJIAYYUJGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(But-3-en-1-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2602230.png)

![5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2602234.png)